KPT-9274

Catalog No.
S531886
CAS No.
1643913-93-2
M.F
C35H29F3N4O3
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KPT-9274

CAS Number

1643913-93-2

Product Name

KPT-9274

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N

SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

KPT-9274; KPT9274; KPT 9274; PAK4-IN-1; PAK4-IN 1; PAK4-IN1.

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Description

The exact mass of the compound Pak4-IN-1 is 610.2192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KPT-9274 is an investigational small molecule designed to inhibit two critical proteins involved in cancer progression: PAK4 (p21-activated kinase 4) and NAMPT (nicotinamide phosphoribosyltransferase). This compound is notable for being orally bioavailable and represents a first-in-class approach to targeting these proteins, which are implicated in various cellular processes including cell survival, proliferation, and metabolism. KPT-9274 is currently undergoing clinical trials for its efficacy against solid tumors, particularly in the context of triple-negative breast cancer, where it has shown promising results .

Pak4-IN-1 acts by inhibiting the kinase activity of PAK4. PAK4 is a signaling protein involved in various cellular processes, including cell adhesion, migration, proliferation, and survival []. By inhibiting PAK4, Pak4-IN-1 disrupts these pathways, potentially leading to the suppression of tumor growth and metastasis [, ]. The specific mechanism of inhibition likely involves binding to the ATP-binding pocket of PAK4, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.

As Pak4-IN-1 is a research compound, detailed safety information is not readily available. However, due to its chemical structure, it's likely to exhibit similar hazards associated with other small organic molecules. These may include potential for skin and eye irritation, respiratory issues if inhaled, and potential harm if ingested. Standard laboratory safety protocols for handling unknown compounds should be followed when working with Pak4-IN-1 [].

KPT-9274 functions primarily through dual inhibition of PAK4 and NAMPT. The inhibition of PAK4 disrupts multiple signaling pathways that are crucial for cancer cell growth and survival. Specifically, KPT-9274 reduces the levels of PAK4 protein and inhibits its kinase activity, leading to decreased phosphorylation of downstream targets such as β-catenin and Cofilin. Concurrently, the inhibition of NAMPT disrupts the synthesis of nicotinamide adenine dinucleotide (NAD), a vital coenzyme involved in metabolic processes and energy production within cells .

The biological activity of KPT-9274 has been extensively studied, particularly its effects on triple-negative breast cancer cells. In vitro studies demonstrate that KPT-9274 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines. Notably, it has been shown to significantly reduce tumor growth in mouse xenograft models of human triple-negative breast cancer . The compound's dual action not only leads to energy depletion but also affects DNA repair mechanisms, contributing to its potential as an effective anticancer agent.

The synthesis of KPT-9274 involves several chemical steps that yield a compound capable of selectively binding to and inhibiting PAK4 and NAMPT. While specific synthetic routes are proprietary to Karyopharm Therapeutics, the general approach includes the use of organic synthesis techniques to create a small molecule with the desired pharmacological properties. The compound is typically dissolved in dimethyl sulfoxide for experimental use .

KPT-9274 is primarily being investigated for its applications in oncology, particularly for treating cancers that exhibit high dependency on PAK4 and NAMPT pathways. Its potential applications extend beyond breast cancer to other malignancies where these proteins play a significant role in tumorigenesis. As it progresses through clinical trials, KPT-9274 may offer new therapeutic options for patients with advanced solid tumors .

Interaction studies have revealed that KPT-9274 not only inhibits PAK4 and NAMPT but also affects downstream signaling pathways associated with mTORC2 (mammalian target of rapamycin complex 2). This interaction suggests that KPT-9274 may have broader implications in regulating cellular metabolism and growth beyond its primary targets. Further studies are ongoing to elucidate the full spectrum of interactions and their implications for cancer treatment .

KPT-9274 is part of a series of compounds developed by Karyopharm Therapeutics aimed at inhibiting PAK4 and NAMPT. Notable similar compounds include:

Compound NameTarget ProteinsUnique Features
KPT-8752PAK4, NAMPTShows similar efficacy but varies in binding affinity compared to KPT-9274.
Compound 17PAK4A previously published inhibitor that does not reduce PAK4 protein levels but only inhibits its activity.
ATG-019PAK4, NAMPTAnother dual inhibitor with a slightly different mechanism of action compared to KPT-9274.

KPT-9274 stands out due to its ability to reduce the steady-state levels of PAK4 protein while simultaneously inhibiting NAMPT activity, making it a unique candidate in the landscape of cancer therapeutics targeting these pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

610.21917529 g/mol

Monoisotopic Mass

610.21917529 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9T56TV18X7

Dates

Modify: 2023-08-15
1: Rane C, Senapedis W, Baloglu E, Landesman Y, Crochiere M, Das-Gupta S, Minden A. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth. Sci Rep. 2017 Feb 15;7:42555. doi: 10.1038/srep42555. PubMed PMID: 28198380.
2: Fulciniti M, Martinez-Lopez J, Senapedis W, Oliva S, Bandi RL, Amodio N, Xu Y, Szalat RL, Gulla A, Samur MK, Roccaro A, Linares M, Cea M, Baloglu E, Argueta C, Landesman Y, Shacham S, Liu S, Schenone M, Wu SL, Karger B, Prabhala R, Anderson KC, Munshi NC. Functional role and therapeutic targeting of p21-associated kinase 4 (PAK4) in multiple myeloma. Blood. 2017 Jan 17. pii: blood-2016-06-724831. doi: 10.1182/blood-2016-06-724831. [Epub ahead of print] PubMed PMID: 28096095.
3: Aboukameel A, Muqbil I, Senapedis W, Baloglu E, Landesman Y, Shacham S, Kauffman M, Philip PA, Mohammad RM, Azmi AS. Novel p21-Activated Kinase 4 (PAK4) Allosteric Modulators Overcome Drug Resistance and Stemness in Pancreatic Ductal Adenocarcinoma. Mol Cancer Ther. 2017 Jan;16(1):76-87. doi: 10.1158/1535-7163.MCT-16-0205. PubMed PMID: 28062705; PubMed Central PMCID: PMC5221563.
4: Abu Aboud O, Chen CH, Senapedis W, Baloglu E, Argueta C, Weiss RH. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. Mol Cancer Ther. 2016 Sep;15(9):2119-29. doi: 10.1158/1535-7163.MCT-16-0197. PubMed PMID: 27390344; PubMed Central PMCID: PMC5010932.

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